molecular formula C20H21FN2O3 B2795300 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide CAS No. 921559-51-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide

カタログ番号: B2795300
CAS番号: 921559-51-5
分子量: 356.397
InChIキー: CEIDKUWHACXJEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H27F3N2O4SC_{23}H_{27}F_{3}N_{2}O_{4}S, with a molecular weight of approximately 458.54 g/mol. The structural features include:

  • Oxazepine ring : A seven-membered heterocyclic compound containing nitrogen and oxygen.
  • Fluorobenzamide group : Contributes to the compound's lipophilicity and biological activity.

Research indicates that compounds structurally similar to this compound exhibit significant biological activities through various mechanisms:

  • Inhibition of Cell Proliferation : The compound is believed to inhibit critical signaling pathways involved in cell proliferation. This is particularly relevant in oncology where such pathways are often dysregulated.
  • Targeting Kinases : Similar compounds have shown efficacy against receptor-interacting protein kinase 1 (RIPK1), which plays a role in inflammatory responses and cell death pathways .

In Vitro Studies

Preliminary studies have demonstrated that the compound exhibits:

Biological ActivityIC50 Value (nM)Reference
Inhibition of RIPK11.0
Anticancer propertiesVaries

These findings suggest that the compound may be effective against resistant cancer cell lines by disrupting critical signaling pathways.

Case Studies

  • Cancer Treatment : In a study focused on compounds with similar structures, it was found that they could effectively inhibit the growth of resistant cancer cell lines. The ability to target specific kinases makes this class of compounds promising for developing new cancer therapies.
  • Inflammatory Disorders : The compound is also being investigated for its potential use in treating chronic inflammatory conditions. Ongoing clinical trials are assessing its efficacy in conditions such as ulcerative colitis and psoriasis .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the oxazepine ring through cyclization reactions.
  • Introduction of the fluorobenzamide moiety via acylation reactions.

The synthesis requires precise control over reaction conditions to achieve high yields and purity.

Future Directions

The unique structural features of this compound indicate potential for further research into its biological activity:

  • Optimization for Enhanced Efficacy : Modifications to improve potency and selectivity against specific targets are ongoing.
  • Broader Applications : Beyond oncology and inflammatory disorders, exploring its activity against other diseases could unveil additional therapeutic uses.

特性

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-4-23-16-11-15(22-18(24)13-6-5-7-14(21)10-13)8-9-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIDKUWHACXJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。